molecular formula C15H30N2O B8338258 L-proline n-decyl Amide

L-proline n-decyl Amide

Cat. No.: B8338258
M. Wt: 254.41 g/mol
InChI Key: MOQNEUINMKSZON-AWEZNQCLSA-N
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Description

L-proline n-decyl Amide is a derivative of L-proline, an amino acid that plays a crucial role in the structure of proteins. This compound is characterized by the presence of a decyl group attached to the nitrogen atom of the prolinamide structure. It is known for its unique physicochemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-proline n-decyl Amide typically involves the amidation of L-proline with a decylamine. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

L-proline n-decyl Amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can regenerate the amine form .

Mechanism of Action

The mechanism of action of L-proline n-decyl Amide involves its interaction with specific molecular targets. In catalytic applications, it acts as a chiral ligand, facilitating the formation of enantioselective products. The decyl group enhances its solubility and stability, making it an effective catalyst in organic reactions .

Comparison with Similar Compounds

Similar Compounds

  • N-Decyl-L-histidine
  • N-Decyl-L-hydroxyproline
  • N-Decyl-L-leucine

Uniqueness

L-proline n-decyl Amide stands out due to its unique combination of a decyl group and prolinamide structure. This combination imparts distinct physicochemical properties, such as enhanced solubility and stability, making it more effective in certain catalytic and industrial applications compared to its analogs .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and properties make it valuable for research and practical applications, particularly in catalysis, medicine, and specialty chemical production.

Properties

Molecular Formula

C15H30N2O

Molecular Weight

254.41 g/mol

IUPAC Name

(2S)-N-decylpyrrolidine-2-carboxamide

InChI

InChI=1S/C15H30N2O/c1-2-3-4-5-6-7-8-9-12-17-15(18)14-11-10-13-16-14/h14,16H,2-13H2,1H3,(H,17,18)/t14-/m0/s1

InChI Key

MOQNEUINMKSZON-AWEZNQCLSA-N

Isomeric SMILES

CCCCCCCCCCNC(=O)[C@@H]1CCCN1

Canonical SMILES

CCCCCCCCCCNC(=O)C1CCCN1

Origin of Product

United States

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